molecular formula C9H9NO4 B2792905 1-(3-Methoxy-2-nitrophenyl)ethanone CAS No. 182416-05-3; 33852-43-6

1-(3-Methoxy-2-nitrophenyl)ethanone

Cat. No.: B2792905
CAS No.: 182416-05-3; 33852-43-6
M. Wt: 195.174
InChI Key: PVWNRLOVUZOZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxy-2-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.174. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-methoxy-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)7-4-3-5-8(14-2)9(7)10(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWNRLOVUZOZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

50.0 g of 3-methoxyacetophenone was added slowly, drop-by-drop, to 250 ml of 70% nitric acid at room temperature. The mixture was allowed to stand for 17 hours, warmed and held at 40° C. for 1 hour, cooled and diluted to three times its volume with water. The resulting mixture was extracted with ethyl acetate. The extract was washed with water, then with saturated sodium chloride solution, dried (Na2SO4) and the solvent was evaporated. The residue was dissolved in ethyl acetate, hexane was added and the mixture was set in dry ice. The solid that formed was collected and dried under reduced pressure to give 3-methoxy-2-nitroacetophenone (4A), as a cream-colored solid, m.p.: 125°-127°C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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